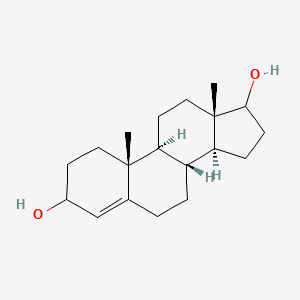

Androst-4-ene-3,17-diol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Androst-4-ene-3,17-diol typically involves the reduction of Androst-4-ene-3,17-dione. One common method is the catalytic hydrogenation of Androst-4-ene-3,17-dione using a palladium catalyst under hydrogen gas. This reaction selectively reduces the ketone groups to hydroxyl groups, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation. Specific strains of Mycobacterium are engineered to convert phytosterols into Androst-4-ene-3,17-dione, which is then further reduced to this compound. This method is favored for its efficiency and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form Androst-4-ene-3,17-dione. This reaction is typically carried out using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form various dihydro derivatives. For example, reduction with lithium aluminum hydride can yield this compound derivatives with different stereochemistry.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups. For instance, acetylation with acetic anhydride can produce acetylated derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation with palladium.

Substitution Reagents: Acetic anhydride for acetylation.

Major Products:

Oxidation Products: Androst-4-ene-3,17-dione.

Reduction Products: Various dihydro derivatives.

Substitution Products: Acetylated derivatives.

Aplicaciones Científicas De Investigación

Androst-4-ene-3,17-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.

Biology: The compound is studied for its role in the biosynthesis of testosterone and estrogen.

Medicine: this compound is investigated for its potential use in hormone replacement therapy and as a treatment for conditions related to low testosterone levels.

Industry: It is used in the production of anabolic steroids and other performance-enhancing drugs

Mecanismo De Acción

Androst-4-ene-3,17-diol exerts its effects primarily by serving as a precursor to testosterone. It is converted to testosterone through enzymatic pathways involving 17β-hydroxysteroid dehydrogenase. This conversion increases the levels of testosterone in the body, which then binds to androgen receptors to exert its effects. The compound also has weak estrogenic activity due to its conversion to estrogen via aromatase .

Comparación Con Compuestos Similares

Androst-4-ene-3,17-dione: A precursor to both testosterone and estrogen, similar to Androst-4-ene-3,17-diol but with a ketone group instead of hydroxyl groups.

Androst-5-ene-3β,17β-diol: Another androstenediol that is structurally similar but has a different position of the double bond.

Testosterone: The primary male sex hormone, which this compound is converted into.

Uniqueness: this compound is unique in its higher conversion rate to testosterone compared to Androst-4-ene-3,17-dione. This makes it a more efficient precursor for increasing testosterone levels .

Actividad Biológica

Androst-4-ene-3,17-diol, commonly referred to as 4-androstenediol, is a steroid hormone with significant biological activity, particularly in the context of androgenic and estrogenic effects. Its role as a precursor to testosterone and its potential applications in clinical settings have garnered considerable research interest. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for health and disease.

- IUPAC Name : Androst-4-ene-3β,17β-diol

- Molecular Formula : C19H30O2

- Molar Mass : 290.447 g/mol

This compound primarily functions as a weak androgen. It is converted into testosterone at a rate of approximately 15.76%, which is significantly higher than that of its analogs like 4-androstenedione . Its structure allows it to interact with androgen receptors, albeit with lower intrinsic activity compared to testosterone or dihydrotestosterone (DHT), leading to both agonistic and antagonistic effects depending on the hormonal environment.

Estrogenic Activity

While primarily an androgen precursor, this compound also exhibits weak estrogenic properties. It has been shown to bind to estrogen receptors (ERα and ERβ) with about 0.5% and 0.6% affinity relative to estradiol . This dual activity suggests potential implications in conditions sensitive to both androgenic and estrogenic signaling.

Biological Effects

- Aromatase Inhibition :

- Studies have demonstrated that various derivatives of androst-4-ene compounds can act as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive cancers like breast cancer. For instance, certain synthesized derivatives showed significant inhibition rates exceeding that of standard treatments like formestane .

- Androgenic Effects :

Case Studies

A study investigated the aromatase inhibitory activity of various derivatives of androst-4-enes, revealing that compounds with specific structural modifications exhibited enhanced potency against aromatase compared to others . The following table summarizes key findings from this research:

| Compound | Aromatase Inhibition (%) | Ki (nM) |

|---|---|---|

| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 93.8 ± 1.1 | 170 |

| DHEA-17-Oxime | 82.3 ± 3.5 | 455 |

| 4-Azido-3β-hydroxy-4-androsten-17-one oxime | 32.8 ± 5.1 | Not reported |

These findings indicate that modifications at specific positions on the steroid structure can significantly influence biological activity.

Clinical Implications

Research has also explored the therapeutic potential of this compound in treating conditions such as osteoporosis and muscle wasting disorders due to its anabolic properties . However, its use must be carefully monitored due to the risk of hormonal imbalances.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTWKVFKBPAFDK-WJWLXVOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.